molecular formula C20H19NO3 B11350973 4-(Propan-2-yl)phenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

4-(Propan-2-yl)phenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11350973
M. Wt: 321.4 g/mol
InChI Key: KVOPXFZVPQHGCM-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a phenyl ring substituted with a propan-2-yl group and another phenyl ring substituted with a methyl group, connected through an oxazole ring with a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-(Propan-2-yl)benzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate carboxylic acid derivative to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Propan-2-yl)phenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl rings and substituents can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propan-2-yl)phenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both propan-2-yl and methyl groups can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C20H19NO3/c1-13(2)15-8-10-17(11-9-15)23-20(22)18-12-19(24-21-18)16-6-4-14(3)5-7-16/h4-13H,1-3H3

InChI Key

KVOPXFZVPQHGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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